1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea
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Overview
Description
1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a pyridazinyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenyl and piperidinyl derivatives, followed by their coupling with the pyridazinyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: Known for its potent activity as a blood coagulation factor Xa inhibitor.
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: Used as an intermediate in organic synthesis.
Uniqueness
1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H25N5O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C23H25N5O2/c1-30-20-10-8-18(9-11-20)24-23(29)25-19-7-5-6-17(16-19)21-12-13-22(27-26-21)28-14-3-2-4-15-28/h5-13,16H,2-4,14-15H2,1H3,(H2,24,25,29) |
InChI Key |
UAQLNIQPDIHGKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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